molecular formula C20H14FN3O3 B11536660 4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate

4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11536660
M. Wt: 363.3 g/mol
InChI Key: DMMRNXIJCKSUBU-YDZHTSKRSA-N
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Description

4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a pyridine ring, a formamido group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The compound may bind to specific active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H14FN3O3

Molecular Weight

363.3 g/mol

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C20H14FN3O3/c21-17-3-1-2-16(12-17)20(26)27-18-6-4-14(5-7-18)13-23-24-19(25)15-8-10-22-11-9-15/h1-13H,(H,24,25)/b23-13+

InChI Key

DMMRNXIJCKSUBU-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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